molecular formula C14H17NOS2 B2842543 N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide CAS No. 2034611-68-0

N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide

Cat. No.: B2842543
CAS No.: 2034611-68-0
M. Wt: 279.42
InChI Key: YPELCYSBRRIDAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Therapeutic Applications in Cystic Fibrosis

  • The study by Yu et al. (2008) on bithiazole derivatives, including compounds similar in structural complexity to N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide, demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research suggests potential applications in cystic fibrosis therapy, underscoring the importance of specific structural features for biological activity (Yu et al., 2008).

Advances in Organic Synthesis and Medicinal Chemistry

  • Investigations into lithiation reactions, as detailed by Smith et al. (2012), reveal the nuanced chemical behavior of pivalamide derivatives under specific conditions. These findings have implications for designing synthetic routes to complex molecules, potentially including this compound, and highlight the versatility of these compounds in organic synthesis (Smith et al., 2012).

Structural Analysis for Drug Design

  • Research on the conformational preferences of pivaloyl-containing peptides, as reported by Prasad et al. (1982), offers insights into the structural basis of protein-peptide interactions. Such studies are critical for drug design, suggesting that detailed structural analysis of this compound could inform its potential as a therapeutic agent (Prasad et al., 1982).

Exploration of Chemical Reactivity and Mechanisms

  • The work on the C-C bond formation and arylation processes, as exemplified by Liu et al. (2013), highlights innovative strategies in chemical synthesis that could be applicable to the synthesis and functionalization of compounds like this compound. Such research contributes to the development of new methodologies for constructing complex molecular architectures (Liu et al., 2013).

Properties

IUPAC Name

2,2-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS2/c1-14(2,3)13(16)15-12(10-6-8-17-9-10)11-5-4-7-18-11/h4-9,12H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELCYSBRRIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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